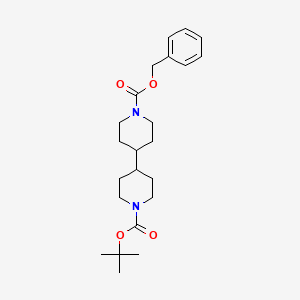

1-Benzyl 1'-tert-butyl 4,4'-bipiperidine-1,1'-dicarboxylate

CAS No.:

Cat. No.: VC13585291

Molecular Formula: C23H34N2O4

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H34N2O4 |

|---|---|

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | benzyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C23H34N2O4/c1-23(2,3)29-22(27)25-15-11-20(12-16-25)19-9-13-24(14-10-19)21(26)28-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3 |

| Standard InChI Key | ABDFSAAZEVNFSC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises two piperidine rings linked at their 4-positions. The first piperidine bears a benzyl carbamate (Cbz) group, while the second incorporates a tert-butyl carbamate (Boc) protection. This arrangement is critical for selective deprotection during multi-step syntheses. The molecular formula is C₂₄H₃₄N₂O₄, with a molecular weight of 438.54 g/mol .

Key Structural Features:

-

Bipiperidine Core: Enhances conformational flexibility, enabling interactions with biological targets.

-

Cbz Group (Benzyl carbamate): Provides acid-labile protection for amine functionalities.

-

Boc Group (tert-Butyl carbamate): Offers base-sensitive protection, orthogonal to Cbz.

Synthesis and Purification

Reaction Pathway

The synthesis typically involves sequential protection of piperidine amines. A representative method for related compounds involves:

-

Boc Protection: Reaction of 4,4'-bipiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Cbz Protection: Treatment with benzyl chloroformate (Cbz-Cl) under inert conditions .

Example Protocol (Adapted from ):

-

Step 1: 4,4'-Bipiperidine (1.00 g, 4.67 mmol) dissolved in anhydrous DCM at 0°C.

-

Step 2: TEA (1.30 mL, 9.34 mmol) added, followed by dropwise addition of Boc₂O (1.2 equiv).

-

Step 3: After 16 h at 20°C, the mixture is partitioned between H₂O and DCM. Organic layers are dried (Na₂SO₄) and concentrated.

-

Step 4: Purification via silica gel chromatography (97% DCM/3% MeOH) yields the Boc-protected intermediate.

-

Step 5: Repeat with Cbz-Cl to install the benzyl group.

Yield: ~74% (based on analogous reactions) .

Analytical Data

-

LC/MS: Expected m/z 439.5 (M+H)+, consistent with molecular weight.

-

Purity: Commercial batches typically exceed 95%, verified by HPLC .

Physicochemical Properties

Solubility and Lipophilicity

Data from structurally similar compounds (e.g., CAS 930111-10-7) suggest:

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 438.54 g/mol |

| Topological Polar Surface Area | 65.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 8 |

Stability

-

Decomposition: Risk of Boc/Cbz cleavage under strong acids (TFA) or bases (NaOH).

Pharmacological Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

-

Protease Inhibitors: Dual protection enables sequential functionalization of amine groups.

-

Neurological Agents: Bipiperidine scaffolds mimic neurotransmitter conformations (e.g., serotonin reuptake inhibitors) .

Antibiotic Research

Piperidine derivatives exhibit activity against bacterial efflux pumps. For example, tert-butyl piperidine-1-carboxylates enhance the potency of β-lactam antibiotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume